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Compound of Interest

Compound Name: Cyp51-IN-19

Cat. No.: B15563336

For researchers, scientists, and drug development professionals, this guide offers a
comparative analysis of emerging inhibitors targeting cytochrome P450 family 51 (CYP51), a
critical enzyme in fungal ergosterol biosynthesis. While this guide aims to provide a
comprehensive overview, it is important to note that publicly available information on a
compound referred to as "Cyp51-IN-19" is not available at the time of this publication.
Therefore, the following sections will focus on a selection of other novel, well-documented
CYP51 inhibitors.

The enzyme CYP51, also known as sterol 14a-demethylase, is a key target for azole antifungal
drugs.[1][2] These drugs function by inhibiting CYP51, which disrupts the production of
ergosterol, an essential component of the fungal cell membrane. This disruption leads to
altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[3] However, the
rise of drug-resistant fungal strains necessitates the development of new and more effective
CYP51 inhibitors.[4][5] This guide provides a comparative overview of several novel inhibitors,
including oteseconazole (VT-1161), ravuconazole and its prodrug fosravuconazole, and
PC1244.

Performance and Efficacy: A Quantitative
Comparison

The in vitro activity of antifungal agents is a key indicator of their potential efficacy. This is often
measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of
a drug that inhibits the visible growth of a microorganism. The half-maximal inhibitory
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concentration (IC50) against the target enzyme, CYP51, provides a measure of the
compound's potency at the molecular level.
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L Fungal
Inhibitor . MIC (pg/mL) IC50 (pM) Reference
Species
Candida albicans
Oteseconazole <0.039 (for C.
(fluconazole- MIC50: 0.03

(VT-1161)

resistant)

albicans CYP51)

Candida glabrata

Potent activity

reported

Not specified

Potent activity

Candida krusei Not specified
reported
Trichophyton »
Not specified 0.14
rubrum
Ravuconazole Various fungi 0.025-0.78 Not specified
Trypanosoma
cruzi 0.3 Not specified
(epimastigote)
Trypanosoma
cruzi 0.001 Not specified
(amastigote)
Fosravuconazole o
Madurella Potent in vitro N
(prodrug of ] o Not specified
mycetomatis activity reported
Ravuconazole)
Aspergillus N
PC1244 _ 0.016 - 0.25 Not specified
fumigatus
Mucorales spp. 0.25-2 Not specified

Unnamed
Tetrazole-based
Inhibitor

Candida albicans

MIC80: <0.0625

Not specified

Candida

tropicalis

MIC80: <0.0625

Not specified
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Candida N
o MIC80: <0.0625 Not specified
parapsilosis
Candida glabrata  MIC80: 0.25 Not specified
Candida krusei MIC80: 0.25 Not specified
Cryptococcus -
MIC80: 0.25 Not specified
neoformans

Key Insights from Experimental Data:

Oteseconazole (VT-1161) has demonstrated high potency against various Candida species,
including those resistant to fluconazole. Clinical trial data from the ultraVIOLET study
showed its superiority over fluconazole in treating and preventing recurrent vulvovaginal
candidiasis. A key feature of oteseconazole is its high selectivity for fungal CYP51 over
human CYP enzymes, which is attributed to its tetrazole moiety. This selectivity is expected
to reduce the risk of drug-drug interactions.

Ravuconazole and its prodrug Fosravuconazole exhibit broad-spectrum activity against a
range of fungi and have also been investigated for treating parasitic infections like Chagas
disease. Fosravuconazole offers the advantage of being an oral prodrug with favorable
pharmacokinetic properties and low toxicity. Clinical trials have shown its efficacy in treating
eumycetoma, with the benefit of weekly dosing compared to the daily regimen of
itraconazole.

PC1244 is a novel triazole designed for topical or inhaled administration and has shown
potent activity against Aspergillus fumigatus and even challenging-to-treat Mucorales.

Arecently reported unnamed tetrazole-based inhibitor from Shenyang Pharmaceutical
University has shown broad-spectrum antifungal activity, including against fluconazole-
resistant strains, and a favorable in vitro safety profile.

Experimental Methodologies

The evaluation of novel CYP51 inhibitors involves a series of standardized in vitro and in vivo

experiments.
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In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) are typically determined using broth

microdilution methods following guidelines from the Clinical and Laboratory Standards Institute
(CLSI).

Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies
are then suspended in sterile saline or broth, and the turbidity is adjusted to a standard
concentration (e.g., 0.5 McFarland standard).

Drug Dilution: The test compounds are serially diluted in a multi-well microtiter plate using a
suitable broth medium.

Inoculation: Each well is inoculated with the standardized fungal suspension.

Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined
period (e.g., 24-48 hours).

Reading Results: The MIC is determined as the lowest concentration of the drug that causes
a significant inhibition of growth compared to a drug-free control well.

CYP51 Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the activity of the CYP51

enzyme.

Enzyme Preparation: Recombinant fungal CYP51 is expressed and purified.

Assay Reaction: The purified enzyme is incubated with its substrate (e.g., lanosterol) and the
test inhibitor at various concentrations. The reaction is initiated by adding a source of
reducing equivalents, such as NADPH.

Product Quantification: The reaction is stopped, and the sterol products are extracted. The
amount of the demethylated product is quantified using techniques like gas chromatography-
mass spectrometry (GC-MS).

IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that
reduces the enzyme activity by 50%.
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Ergosterol Biosynthesis Analysis

This cellular assay confirms that the antifungal activity of the compound is due to the inhibition
of the ergosterol biosynthesis pathway.

Fungal Cell Culture: Fungal cells are grown in a suitable medium.

« Inhibitor Treatment: The cells are treated with the test compound at various concentrations
for a specific duration.

» Sterol Extraction: The cells are harvested, and the total sterols are extracted using a solvent-
based method.

» Sterol Analysis: The extracted sterols are analyzed by GC-MS to identify and quantify the
different sterol components. Inhibition of CYP51 leads to a decrease in ergosterol levels and
an accumulation of its precursor, lanosterol.

Visualizing the Mechanism and Workflow

To better understand the context of CYP51 inhibition, the following diagrams illustrate the
ergosterol biosynthesis pathway and a typical workflow for the discovery and evaluation of
novel inhibitors.

Muliple Steps
CYP51 Demethylation
Ergosterol
Novel CYP51 Inhibitors == Tnhibitior ~ (14a-demethylase)
(e.g., Oteseconazole)

Acetyl-CoA

Click to download full resolution via product page

Ergosterol Biosynthesis Pathway and CYP51 Inhibition.
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General Workflow for Novel CYP51 Inhibitor Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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